molecular formula C14H13N5O3S B2743705 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903770-81-9

1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2743705
CAS No.: 1903770-81-9
M. Wt: 331.35
InChI Key: QCKSWBQPOFUQQQ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,6-dihydropyridazine core with a 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl substituent linked via an ethyl carboxamide bridge.

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-18-11(20)3-2-10(17-18)13(21)15-5-6-19-8-16-9-4-7-23-12(9)14(19)22/h2-4,7-8H,5-6H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKSWBQPOFUQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized using a multi-step process that typically involves the reaction of suitable precursors to form the pyridazine ring, followed by the introduction of the thienopyrimidine moiety. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary based on the specific synthesis pathway chosen.

Industrial Production Methods

For large-scale industrial production, optimization of reaction conditions is crucial to maximize yield and purity. This often involves using continuous flow reactors, advanced purification techniques, and thorough quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to modifications in its functional groups.

  • Reduction: : Reducing agents like sodium borohydride can be employed to reduce specific parts of the molecule, altering its properties.

  • Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, introducing different substituents into its structure.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Various nucleophiles or electrophiles depending on the desired product

Major Products Formed

The products depend on the specific reactions undertaken but may include derivatives with altered functional groups or ring structures, which can have different physical and chemical properties.

Scientific Research Applications

1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide finds applications across multiple scientific disciplines:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules, possibly impacting cellular functions.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: : Used in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level, such as binding to specific targets like enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular processes and biological responses.

Comparison with Similar Compounds

Structural Features and Key Modifications

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with similar heterocycles:

Compound Class Core Structure Substituents/Linkers Bioactivity (Reported) Reference
Target Compound 1,6-Dihydropyridazine + Thienopyrimidine -N-(2-(4-oxothieno[..])ethyl) carboxamide Not explicitly reported (inferred) N/A
Benzothieno[3,2-d]pyrimidin-4-ones Benzothienopyrimidine Sulfonamide thio-derivatives COX-2, iNOS inhibition; PGE2 suppression
Pyrimidinedione carboxamides Dihydropyrimidine-2,4-dione Cyclohexyl/methoxybenzyl carboxamides Anticancer, enzyme inhibition
4-Oxo-1,4-dihydronaphthyridines Naphthyridine Pentyl/C3-carboxamide substituents Not specified (structural focus)
Dihydropyridazine carboxamides 1,6-Dihydropyridazine Methoxyiminomethyl substituents Unreported (structural analog)

Key Observations :

  • The thienopyrimidine moiety in the target compound shares homology with benzothieno[3,2-d]pyrimidin-4-ones, where sulfonamide thio-substituents correlate with anti-inflammatory efficacy .
  • Carboxamide linkages (as in the target compound and pyrimidinediones ) enhance solubility and receptor binding.
  • The dihydropyridazine core is rare in literature; its closest analog () lacks the thienopyrimidine annulation, suggesting divergent bioactivity .

Inferences for the Target Compound :

  • The thienopyrimidine group may confer anti-inflammatory activity via COX-2 inhibition, akin to ’s derivatives .
  • The carboxamide linker could enhance cellular permeability compared to ester-based analogs (e.g., ’s ethyl esters) .

Biological Activity

The compound 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure features a thieno[3,2-d]pyrimidine moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound shows promising results against several bacterial strains, particularly mycobacteria. Its structural components enhance its interaction with bacterial enzymes, leading to inhibition of growth.
  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cells, potentially through apoptosis induction pathways.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Antimicrobial Activity

The thieno[3,2-d]pyrimidine derivatives have been documented for their anti-mycobacterial activity . For instance, compounds structurally related to the target molecule have demonstrated inhibition rates ranging from 40% to 68% against Mycobacterium tuberculosis and Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Rate (%)
Compound AMycobacterium tuberculosis40
Compound BMycobacterium smegmatis68
Compound CMycobacterium bovis BCG30

Antitumor Activity

In vitro studies have indicated that compounds with similar structures induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial in the programmed cell death process.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine core interacts with key enzymes involved in cellular processes.
  • DNA Interaction : Potential intercalation into DNA structures may disrupt replication and transcription processes.
  • Signal Transduction Modulation : The compound may influence various signaling pathways related to inflammation and cell survival.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including condensation of substituted pyridazine and thienopyrimidine precursors. Key steps include:

  • Amide coupling : Use of peptide coupling reagents like HATU or HBTU in polar aprotic solvents (e.g., DMF) with bases such as DIPEA to activate carboxyl groups .
  • Ring closure : Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol at 80°C) to form the thieno[3,2-d]pyrimidin-4(3H)-one moiety .
  • Critical factors : Solvent polarity, temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly impact yields, which range from 40–65% .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • X-ray crystallography : SHELXL software refines crystal structures to confirm bond lengths/angles (e.g., C=O at 1.21 Å, C-N at 1.34 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR detect characteristic peaks (e.g., dihydropyridazine protons at δ 6.2–6.8 ppm, thienopyrimidine carbonyl at δ 165–170 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 367.365) validate the molecular formula .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Anticancer screening : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM, with IC₅₀ values compared to reference drugs .
  • Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Assess bioavailability (%F) via LC-MS/MS after oral administration in rodent models. Low solubility (<10 μg/mL) may explain discrepancies .
  • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites. For example, oxidative demethylation of the 1-methyl group reduces activity .
  • Dose optimization : Adjust dosing regimens (e.g., split doses) to maintain plasma concentrations above IC₅₀ thresholds .

Q. What strategies improve selectivity for target enzymes (e.g., kinases) over off-target proteins?

  • Molecular docking : AutoDock Vina simulations using PDB structures (e.g., TrmD for antimicrobial activity) to optimize substituent interactions (e.g., fluorophenyl vs. methoxy groups) .
  • SAR studies : Modify the ethyl linker length or introduce bulky substituents (e.g., cyclohexyl) to reduce off-target binding .

Q. How can synthetic yields be enhanced without compromising purity?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency. For example, Pd-mediated coupling increases yields by 20% .
  • Purification protocols : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) to isolate >95% pure fractions .

Methodological Notes

  • Crystallographic refinement : SHELXL’s twin refinement is critical for resolving disorder in the thienopyrimidine ring .
  • Bioassay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO at ≤0.1%) to validate results .
  • Data reproducibility : Triplicate experiments with ANOVA analysis (p<0.05) are mandatory for biological and chemical studies .

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